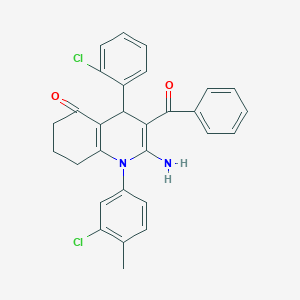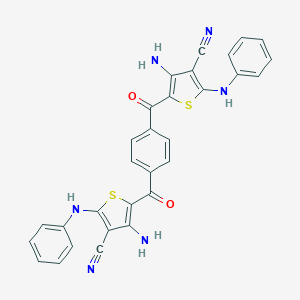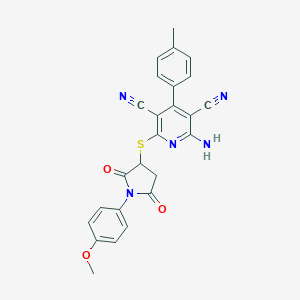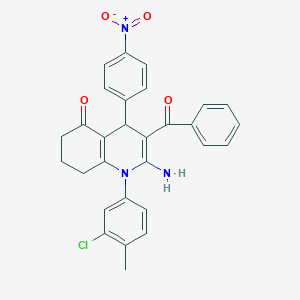![molecular formula C20H22N2O3 B304459 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has been studied for its potential applications in scientific research. MPD is a member of the pyrrolidine class of compounds, which have been found to have a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of the dopamine transporter. This inhibition leads to an increase in the concentration of dopamine in the brain, which can have a range of effects on behavior and cognition. 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been found to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in dopamine and serotonin levels, alterations in gene expression, and changes in neural activity. 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has also been found to have effects on behavior, including changes in locomotor activity, anxiety-like behavior, and reward-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has several advantages for use in lab experiments, including its high purity and potency, its ability to selectively target the dopamine transporter, and its potential as a lead compound for drug development. However, there are also limitations to the use of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione in lab experiments, including its potential for toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, including further studies of its mechanism of action, its potential as a therapeutic agent for addiction and other neurological disorders, and its potential as a lead compound for drug development. Other areas of future research could include studies of the effects of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione on other neurotransmitter systems, the development of new synthesis methods for 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, and the exploration of its potential for use in other areas of scientific research.
Conclusion:
In conclusion, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, or 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione, is a valuable compound for scientific research with potential applications in neuroscience, pharmacology, and medicinal chemistry. Its high purity and potency, combined with its ability to selectively target the dopamine transporter, make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for addiction and other neurological disorders.
Métodos De Síntesis
The synthesis of 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione involves several steps, including the reaction of 4-methoxyphenylacetonitrile with ethyl magnesium bromide, followed by the reaction of the resulting compound with p-tolyl isocyanate. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione. This synthesis method has been optimized for high yield and purity, making 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been studied for its potential applications in several areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been found to have potential as a tool for studying the function of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. In pharmacology, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been studied for its potential as a therapeutic agent for the treatment of addiction and other neurological disorders. In medicinal chemistry, 3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione has been studied for its potential as a lead compound for the development of new drugs.
Propiedades
Nombre del producto |
3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione |
|---|---|
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-[2-(4-methoxyphenyl)ethylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O3/c1-14-3-7-16(8-4-14)22-19(23)13-18(20(22)24)21-12-11-15-5-9-17(25-2)10-6-15/h3-10,18,21H,11-13H2,1-2H3 |
Clave InChI |
SSUYIMLTMGYSGL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)



![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)
![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304399.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)